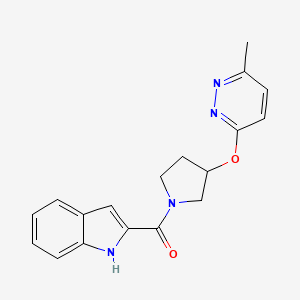

![molecular formula C20H23N5O2S B2695354 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1013805-59-8](/img/structure/B2695354.png)

1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

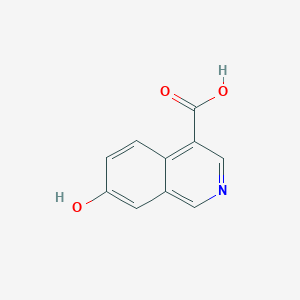

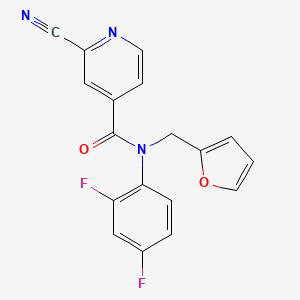

Description

This compound is a complex organic molecule that contains a benzothiazole ring, an isopropyl group, a pyrazole ring, a piperazine ring, and a carbonyl group . It’s part of a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Another study reported an efficient eco-friendly microwave-assisted synthesis of a related 1,2,3-triazole through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the presence of various functional groups. The benzothiazole ring, isopropyl group, pyrazole ring, piperazine ring, and carbonyl group contribute to the overall structure .Chemical Reactions Analysis

While specific chemical reactions involving this exact compound have not been found, similar compounds have been synthesized through various reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the presence of the benzothiazole ring, isopropyl group, pyrazole ring, piperazine ring, and carbonyl group would influence its polarity, solubility, and reactivity .Scientific Research Applications

Green Synthesis and Crystal Structure

An eco-friendly microwave-assisted synthesis technique was reported for compounds with the benzo[d]thiazol-2-yl motif, demonstrating an efficient method to obtain regioselective 1,4-disubstituted 1,2,3-triazole isomers. This synthesis, utilizing copper catalysts and microwave irradiation, not only emphasizes a green approach but also provides insight into the crystal structure of the synthesized compounds, showcasing their chair conformation and detailed molecular interactions through Hirshfeld Surface Analysis (HAS) (M. Said et al., 2020).

Antiviral Activity

The antiviral potential of pyrazole and triazine derivatives has been explored, indicating that these compounds exhibit cytotoxicity against HSV1 and HAV-MBB, highlighting the versatility of benzo[d]thiazol-2-yl motifs in developing antiviral agents (F. Attaby et al., 2006).

Electrochemical Synthesis

Novel arylthiobenzazoles were synthesized via electrochemical oxidation in the presence of nucleophiles, presenting a unique method for creating disubstituted ethanone derivatives. This approach not only expands the synthetic toolbox but also sheds light on the mechanisms of electrochemical reactions in organic synthesis (A. Amani & D. Nematollahi, 2012).

Neuroprotective Activities

Research into edaravone derivatives containing a benzylpiperazine moiety has demonstrated significant neuroprotective activities, offering insights into the therapeutic potentials of these compounds for cerebral ischemic stroke. Molecular docking and structure-activity relationships were also investigated to understand the underlying mechanisms of action (Mengjie Gao et al., 2022).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype, with several derivatives showing potent activity against Mycobacterium tuberculosis H37Rv strain. This discovery underscores the potential of benzo[d]thiazol-2-yl motifs in addressing infectious diseases and highlights the importance of structural diversity in medicinal chemistry (S. Pancholia et al., 2016).

Future Directions

properties

IUPAC Name |

1-[4-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13(2)17-12-16(19(27)24-10-8-23(9-11-24)14(3)26)22-25(17)20-21-15-6-4-5-7-18(15)28-20/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQQYZVWAOHJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)

![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)

![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)